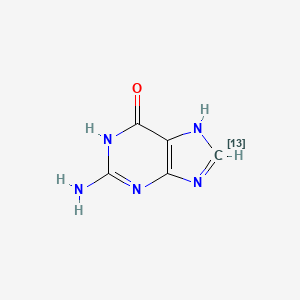

Guanine-13C

Description

Overview of Carbon-13 as a Research Probe

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. While the vast majority of carbon is the lighter isotope, Carbon-12 (¹²C), ¹³C accounts for about 1.1% of all carbon atoms. gia.edu This difference in mass, though slight, allows for the detection and quantification of ¹³C-labeled molecules using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgscbt.com

The strategic placement of ¹³C atoms into molecules of interest creates powerful probes to investigate cellular metabolism. nih.govisotope.com When these labeled compounds are introduced into a biological system, their journey can be traced, providing detailed information about the activity of specific metabolic pathways. nih.gov For instance, the rate at which a ¹³C-labeled substrate is converted to ¹³C-labeled carbon dioxide can reveal the rate of an enzymatic reaction. isotope.com

Commonly Used Stable Isotopes in Biochemical Research

| Isotope | Natural Abundance (%) | Key Applications |

|---|---|---|

| Carbon-13 (¹³C) | 1.1 | Metabolic pathway analysis, proteomics, drug metabolism |

| Nitrogen-15 (B135050) (¹⁵N) | 0.37 | Protein and nucleic acid metabolism, amino acid tracing |

| Deuterium (²H) | 0.015 | Tracing metabolic pathways, studying reaction mechanisms |

Rationale for Utilizing Guanine-13C in Advanced Biological Studies

Guanine (B1146940) is one of the four main nucleobases found in DNA and RNA, making it a cornerstone of genetic material. This compound, with one or more of its carbon atoms replaced by ¹³C, serves as an invaluable tracer for studying nucleic acid metabolism and related processes. isotope.commedchemexpress.com

The rationale for using this compound in advanced studies is multifaceted:

Nucleic Acid Synthesis and Repair: By introducing this compound into cells, researchers can monitor the rates of DNA and RNA synthesis and repair. This is crucial for understanding the processes of cell division, gene expression, and the repair of DNA damage, which is implicated in cancer and aging.

Structural Biology: ¹³C labeling, often in combination with ¹⁵N labeling, is essential for NMR-based structural studies of large DNA and RNA molecules and their complexes with proteins or drugs. thieme-connect.comingentaconnect.comsigmaaldrich.com The labeled atoms provide specific signals that help in determining the three-dimensional structure and dynamics of these biomolecules. oup.com

Metabolic Pathway Elucidation: this compound can be used to trace the de novo and salvage pathways of purine (B94841) nucleotide biosynthesis. silantes.com Understanding these pathways is critical as they are often dysregulated in diseases like cancer and are targets for chemotherapy. nih.govmit.edu

DNA Adduct Formation: Labeled guanine can be used to create internal standards for the highly sensitive and accurate quantification of DNA adducts—molecules that bind to DNA and can cause mutations—using isotope dilution mass spectrometry. nih.gov This is vital for studying the effects of mutagens and carcinogens.

The synthesis of Guanine-¹³C can be achieved through various chemical routes, allowing for the specific placement of the ¹³C label at different positions within the guanine molecule, such as the C8 or a combination of C4, C5, C6, and C8. oup.comnih.govisotope.com This site-specific labeling provides even greater detail in tracking metabolic transformations.

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄¹³CH₅N₅O (for single label) |

| Molecular Weight | Varies depending on the number of ¹³C atoms (e.g., ~152.12 g/mol for a single label) isotope.com |

| Primary Applications | Biomolecular NMR, Genetic Therapy, Metabolic Research isotope.comisotope.com |

| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

152.12 g/mol |

IUPAC Name |

2-amino-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1 |

InChI Key |

UYTPUPDQBNUYGX-OUBTZVSYSA-N |

Isomeric SMILES |

[13CH]1=NC2=C(N1)C(=O)NC(=N2)N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Guanine 13c

Strategies for Carbon-13 Enrichment in Guanine (B1146940) and its Precursors

The enrichment of guanine with carbon-13 can be achieved through several distinct strategies, each offering unique advantages in terms of labeling patterns (uniform or site-specific) and the complexity of the resulting labeled molecule.

Biosynthetic methods leverage the metabolic pathways of microorganisms, most commonly Escherichia coli, to produce isotopically labeled compounds. nih.govnih.gov By culturing these bacteria in media where the primary carbon source is a 13C-labeled substrate (e.g., [1-13C]glucose or [1,4-13C2]succinate), the microorganisms incorporate the heavy isotope into their cellular components, including nucleotides. nih.gov This approach is particularly effective for producing uniformly labeled ribonucleoside 5'-triphosphates (rNTPs), which can then be incorporated into RNA through in vitro transcription. nih.gov

Specific E. coli strains can be engineered to optimize the production of labeled amino acids and nucleotides. nih.gov These methods allow for the generation of multilabeled molecules. For instance, using 90% enriched precursors, most carbon positions can be enriched to approximately 85%. nih.gov The total RNA from these bacterial cells can be extracted, digested, and the resulting ribonucleoside 5'-monophosphates purified and enzymatically phosphorylated to yield the desired 13C-labeled rNTPs. nih.gov This biological approach is a common strategy for producing the necessary precursors for high-resolution NMR studies of RNA structure and dynamics. nih.gov

Chemoenzymatic synthesis combines the precision of chemical synthesis with the specificity of enzymatic reactions to produce isotopically labeled nucleosides and nucleotides. This hybrid approach often yields better results than purely chemical or enzymatic methods. oup.com An improved chemoenzymatic method for synthesizing site-specifically labeled ATP and GTP has been developed, achieving yields of over 75% for GTP relative to the starting guanine. oup.com

This process can be significantly faster than previous methods, with GTP synthesis completed in 7-8 hours. oup.com A key advantage is that the reactions can proceed to completion without the need to purify intermediate products. oup.com For example, a combined chemical and enzymatic synthesis of [8-13C]guanosine 5'-diphosphate (GDP) starting from H13COOH has been successfully demonstrated. nih.gov Enzymes derived from the pentose (B10789219) phosphate (B84403) pathway can be used to couple a chemically synthesized, 13C-labeled guanine base with a ribose moiety to produce nucleosides, which are then enzymatically phosphorylated to nucleotides like GTP. researchgate.netnih.gov

The chemical synthesis of 8-13C purine (B94841) DNA phosphoramidites has also been achieved, providing essential building blocks for constructing labeled DNA oligonucleotides. nih.gov These synthetic routes are crucial for producing atom-specifically 13C-modified DNA building blocks that can be incorporated into target DNA sequences. nih.gov

Solid-phase synthesis is the standard method for chemically creating DNA and RNA oligonucleotides of a defined sequence. biotage.comumich.edu This automated process involves the sequential addition of nucleotide building blocks, known as phosphoramidites, to a growing chain anchored to an insoluble support. twistbioscience.commdpi.com To incorporate Guanine-13C into an oligonucleotide at a specific site, a 13C-labeled guanosine (B1672433) phosphoramidite (B1245037) is used during the synthesis cycle. researchgate.netisotope.com

The phosphoramidite method proceeds in the 3' to 5' direction and consists of a series of chemical reactions for each nucleotide addition. biotage.com High coupling yields are achievable for 13C-labeled DNA phosphoramidites, enabling the synthesis of labeled DNA strands ranging from 20 to 55 nucleotides in length. nih.gov This technique is essential for studies requiring pinpoint accuracy in the placement of the isotope label, such as investigating protein-nucleic acid interactions or specific structural features. isotope.com

Table 1: Key Steps in Solid-Phase Oligonucleotide Synthesis

| Step | Description | Purpose |

|---|---|---|

| Detritylation | Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside. | Exposes the 5'-hydroxyl group for the next coupling reaction. |

| Coupling | Addition of the next phosphoramidite building block (e.g., this compound phosphoramidite) to the growing oligonucleotide chain. | Extends the oligonucleotide sequence by one nucleotide. |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups. | Prevents the formation of deletion mutants (sequences missing a nucleotide). |

| Oxidation | Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester. | Stabilizes the newly formed internucleotide bond. |

The chemical synthesis methodologies also extend to the creation of modified this compound analogs. These analogs can be used as probes to study DNA damage, repair mechanisms, and the biological effects of modified bases. For example, 13C-labeled guanine has been used to generate analogs of guanine adducts such as N2,3-ethenoguanine and 7-(2-hydroxyethyl)guanine. nih.gov

Furthermore, oligonucleotides containing 6-N-([13C]methyl)adenine and 2-N-([13C]methyl)guanine have been prepared. rsc.org In this synthesis, the [13C]methylamine group is introduced during the deprotection step. The 13C chemical shift of the methyl group in N-methylguanine was found to be sensitive to whether the DNA is in a duplex, making it a useful local probe for structural changes. rsc.org The synthesis of such modified analogs is crucial for expanding the toolkit available for detailed biophysical studies of nucleic acids.

Chemical Synthesis Approaches for this compound and its Derivatives

Purification and Validation Techniques for this compound Enrichment

Following synthesis, it is imperative to purify the 13C-labeled guanine or its derivatives and validate the extent and position of isotopic enrichment. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) is a common method for purifying the synthesized compounds. nih.gov For oligonucleotides, purification by reverse-phase HPLC or gel electrophoresis is standard. mdpi.com

Validation of isotopic enrichment is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov High-resolution mass spectrometry can confirm the mass of the labeled compounds and determine the isotopic distribution. nih.govescholarship.org Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for analyzing 13C labeling in metabolites. nih.govmdpi.com Tandem mass spectrometry can be used to identify the specific location of labels within a molecule. nih.gov

NMR spectroscopy is indispensable for confirming the precise location of the 13C label. researchgate.net 13C NMR spectra provide a distinct signal for each carbon atom in the molecule, and the position of the enriched carbon can be unequivocally identified. hmdb.cachemicalbook.com For example, in the analysis of [8-13C]GDP, 13C NMR confirmed that the 13C atom was incorporated at the 8-position of the guanine ring with approximately 90% enrichment. nih.gov The spin-spin coupling between adjacent 13C and 1H atoms can also provide valuable structural information. nih.gov

Table 2: Techniques for Purification and Validation of this compound

| Technique | Application | Key Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification | Separation of the desired labeled compound from unreacted starting materials and byproducts. |

| Mass Spectrometry (MS) | Validation | Confirmation of molecular weight, determination of isotopic enrichment level, and analysis of isotopologue distribution. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Validation | Unambiguous identification of the position of the 13C label and structural characterization. nih.gov |

Chromatographic Methods for Isotope Separation

Following the chemical or enzymatic synthesis of this compound, chromatographic methods are essential for separating the labeled product from unlabeled precursors, reagents, and reaction byproducts. nih.govoup.comnih.gov The goal is to isolate this compound with the highest possible purity. Several chromatographic techniques are employed for the purification of guanine and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purifying nucleic acid components. oup.com Reversed-phase HPLC, in particular, is highly effective. A method using low-temperature reversed-phase liquid chromatography has been shown to dramatically increase the chromatographic affinity of guanine and its oxidized derivatives, enabling their separation and analysis without extensive sample pre-treatment. oup.com For preparative scale purification, ion-exchange chromatography is also highly effective. One study on purifying guanine-rich oligonucleotides demonstrated that a monolithic convective interaction media-quaternary amine (CIM-QA) column provided rapid separation and high purity of the target structure. nih.gov

The selection of the chromatographic method often depends on the scale of the purification and the specific impurities present. For analytical assessments, methods like Thin-Layer Chromatography (TLC) can also be used to separate guanine from related compounds like guanosine and its phosphates. merckmillipore.com

Table 1: Chromatographic Methods for Guanine and Isotope-Labeled Analogs

| Technique | Stationary Phase/Column | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase | Acetonitrile/Water Gradient | Analysis and quantification of guanine and its 8-hydroxylated species in biological samples. oup.com | oup.com |

| Ion-Exchange Chromatography | Monolithic CIM-QA | Salt Gradient (e.g., NaCl or KCl) | Preparative scale purification of guanine-rich oligonucleotides. nih.gov | nih.gov |

| TLC | HPTLC NH₂ F₂₅₄s | Methanol/Water with NaCl | Separation of guanine, guanosine, and guanosine phosphates. merckmillipore.com | merckmillipore.com |

| Gas Chromatography (GC) | Capillary Column | - | Used in conjunction with mass spectrometry for quantitative determination of guanine after derivatization. nih.gov | nih.gov |

Mass Spectrometric Approaches for Purity and Enrichment Assessment

Mass spectrometry (MS) is the definitive technique for assessing the isotopic purity and enrichment of this compound. wikipedia.org It distinguishes molecules based on their mass-to-charge ratio (m/z), allowing for precise quantification of the labeled compound relative to its unlabeled counterpart. wikipedia.org

Isotopic Purity and Enrichment Analysis: High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) mass spectrometry coupled with liquid chromatography (LC-MS), provides the mass accuracy needed to resolve and quantify different isotopologues. almacgroup.comresearchgate.net This allows researchers to determine the percentage of this compound molecules that have successfully incorporated the ¹³C atom(s) at the desired position(s). The isotopic enrichment is a critical parameter, as even highly enriched ¹³C-labeled substrates are never 100% pure and contain residual ¹²C. nih.gov

The process involves analyzing the sample with an optimized UHPLC/MS method to separate the this compound peak from impurities. almacgroup.com The mass spectrum of this peak will show a distribution of ions corresponding to the unlabeled molecule (all ¹²C), the singly labeled molecule (one ¹³C), doubly labeled, and so on, depending on the synthesis strategy. By integrating the extracted ion chromatogram (EIC) for each isotopic peak, the relative abundance of each can be calculated, yielding the isotopic enrichment percentage. almacgroup.com For example, a study using [1,7,NH₂-¹⁵N₃-2-¹³C]-guanine as an isotopic tag relied on HPLC-ESI+-MS/MS analysis to specifically quantify lesions at the labeled guanine position within DNA sequences. acs.org

Isotope Dilution Mass Spectrometry: Isotope dilution is a powerful quantitative method that uses a known amount of an isotopically labeled standard (like this compound) to determine the concentration of its unlabeled analogue in a sample. nih.govoup.com By adding a ¹³C-labeled internal standard to a sample, any variations or losses during sample preparation and analysis affect both the analyte and the standard equally. nih.gov The ratio of the labeled to unlabeled compound, measured by MS, allows for highly accurate quantification. nih.gov This approach has been used to measure guanine and its oxidative damage product, 8-hydroxyguanine, in DNA and urine. nih.govoup.com

Table 2: Mass Spectrometry Data for this compound Analysis

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Isotopic Enrichment | The percentage of the labeled compound that contains the heavy isotope. | Determined by comparing the peak areas of labeled and unlabeled species in the mass spectrum. A 98% enrichment means 98% of the molecules are ¹³C-labeled. isotope.com | almacgroup.comisotope.com |

| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge, used to identify different isotopologues. | Unlabeled Guanine ([M+H]⁺) has an m/z of ~152.05. Guanine-¹³C₅ ([M+H]⁺) would have an m/z of ~157.07. | researchgate.net |

| Extracted Ion Chromatogram (EIC) | A chromatogram created by plotting the intensity of a single, specific m/z value over time. | Used to integrate the signal for each specific isotopologue (e.g., m/z 152.05 vs. m/z 153.05) to calculate isotopic purity. almacgroup.com | almacgroup.com |

| Tandem MS (MS/MS) | A technique involving multiple stages of mass analysis, used for structural confirmation and enhanced selectivity. | Used to identify specific fragmentation patterns of guanine to confirm identity and quantify it in complex mixtures like urine. oup.com | oup.comacs.org |

Applications of Guanine 13c in Structural Biology and Biophysics

Probing Nucleic Acid Structure and Dynamics with Guanine-13C

Isotopically labeling guanine (B1146940) with 13C offers a powerful, non-perturbative method to probe the intricacies of DNA and RNA. By selectively introducing 13C atoms at specific positions within the guanine ring, such as the C8 position, researchers can significantly enhance the sensitivity and resolution of NMR experiments. oup.comnih.gov This site-specific labeling creates unique NMR-active nuclei that serve as sensitive reporters of the local chemical environment and conformational state of the guanine residue within a larger nucleic acid structure.

This compound labeling is instrumental in deciphering the complex conformational landscapes of DNA and RNA. The chemical shift of a 13C-labeled guanine is highly sensitive to its local environment, including the sugar-phosphate backbone geometry, base stacking interactions, and hydrogen bonding patterns. nih.gov Changes in these parameters, which accompany different conformational states, result in distinct and measurable changes in the 13C NMR spectrum.

In RNA, which is known for its intricate and dynamic tertiary structures, 13C labeling is crucial for resolving spectral overlap and determining the structure of molecules larger than 30 nucleotides. nih.govrug.nl By selectively labeling guanine residues, researchers can simplify complex spectra and gain insights into the conformational ensembles that govern RNA function.

The hydrogen bonding interactions between nucleobases are fundamental to the structure and function of nucleic acids. Guanine participates in both canonical Watson-Crick base pairing with cytosine and a variety of non-canonical pairings, such as the G-U wobble pair in RNA and Hoogsteen base pairs found in more complex structures. mdpi.comoup.com this compound NMR provides a direct means to investigate these interactions.

Studies using 1H NMR on oligonucleotide duplexes with cytosine analogues have shown that Watson-Crick and wobble base pairs can be in slow exchange on the NMR timescale, indicating that 13C NMR could similarly be used to characterize the kinetics of such transitions. rsc.org

Guanine-rich sequences of DNA and RNA can fold into four-stranded structures known as G-quadruplexes (G4s), which are stabilized by stacks of G-tetrads—planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. nih.govnih.gov this compound labeling has proven to be an exceptionally powerful technique for studying these complex and often polymorphic structures.

A hallmark of G-quadruplexes is their structural polymorphism; a single G-rich sequence can often adopt multiple, distinct folded conformations. nih.gov this compound NMR is a key method for identifying and characterizing these different topologies. A crucial determinant of G4 topology is the glycosidic bond angle (anti or syn) of the guanine bases within the G-tetrads. nih.gov

The 13C chemical shift of the C8 atom of guanine is a sensitive and unambiguous indicator of its glycosidic conformation. Guanines in a syn conformation exhibit C8 chemical shifts that are downfield (shifted to a higher ppm value) by up to 4 ppm compared to those in an anti conformation. nih.gov The 1H-13C HSQC experiment, which correlates the H8 proton with the C8 carbon, allows for the clear differentiation of these two states. By counting the number of syn and anti guanines, researchers can deduce the folding topology of the G-quadruplex (e.g., parallel, antiparallel, or hybrid). nih.gov

For example, a study utilizing site-specific 8-13C-guanosine labeling in a G-quadruplex forming sequence from the hTERT promoter successfully identified the coexistence of two distinct conformations in slow exchange on the NMR chemical shift timescale. nih.govmdpi.com The 1H-13C HSQC spectra clearly showed two distinct cross-peaks for a single labeled guanine, providing direct evidence of structural polymorphism. mdpi.com

| G-Quadruplex Topology | Glycosidic Conformation of Tetrad Guanines | Expected 1H-13C HSQC C8-H8 Signal Pattern |

|---|---|---|

| Parallel | All anti | Signals clustered in the anti region |

| Antiparallel (Basket/Chair) | Equal numbers of syn and anti | Signals distributed between both syn and anti regions |

| Hybrid | Mix of syn and anti (e.g., 3:1 ratio) | Unequal distribution of signals between syn and anti regions |

The folding and unfolding of G-quadruplexes are often slow processes, occurring on the timescale of milliseconds to hours. This compound labeling enables the monitoring of these kinetic events in real-time. By tracking the appearance or disappearance of 13C NMR signals corresponding to the folded or unfolded states, researchers can extract kinetic parameters for these transitions.

A notable study employed a real-time NMR experiment with site-specific 8-13C-guanosine labels to monitor the re-equilibration of G-quadruplex folds after a temperature jump. oup.com This allowed for the direct observation of the interconversion between different G4 conformations and the determination of the exchange rates. Similarly, NMR has been used to follow the folding kinetics of the c-MYC promoter G-quadruplex, identifying the transient formation of intermediate states. acs.org The distinct chemical shifts provided by 13C labeling are crucial for resolving the signals of these different species during the folding process.

Nucleic acids are not static molecules; they exhibit a range of motions on different timescales that are essential for their biological functions. 13C NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after being perturbed, provide quantitative information about the amplitude and timescale of these internal motions. nih.govnih.gov

By incorporating 13C-labeled guanines at specific sites, researchers can probe the local flexibility of the nucleic acid. Parameters such as the longitudinal (R1) and transverse (R2) relaxation rates, and the nuclear Overhauser effect (NOE), can be used to calculate order parameters (S2), which describe the degree of motional restriction of a particular C-H bond vector. An S2 value of 1 indicates a completely rigid site, while a value of 0 signifies unrestricted motion.

Studies on Guanine Quadruplex (G-quadruplex) Structures and Folding Dynamics

Characterization of Biomolecular Interactions Utilizing this compound

The incorporation of the stable isotope Carbon-13 (¹³C) into guanine bases is a powerful technique in structural biology and biophysics, primarily for studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Guanine-¹³C serves as a site-specific probe, enabling researchers to overcome the inherent challenges of studying large biomolecular systems, such as signal overlap and spectral complexity. nih.govacs.org By selectively introducing ¹³C-labeled guanine into DNA or RNA, specific signals from these locations can be isolated and monitored, providing high-resolution insights into molecular structure, dynamics, and interactions.

Mapping Nucleic Acid-Protein Binding Interfaces

The precise identification of contact points between nucleic acids and proteins is fundamental to understanding gene regulation, DNA replication, and other essential cellular processes. Guanine-¹³C labeling, in conjunction with NMR spectroscopy, provides a robust method for mapping these binding interfaces at the atomic level.

When a protein binds to a ¹³C-labeled nucleic acid, the chemical environment of the guanine nuclei at the interface is altered. This change is detectable as a chemical shift perturbation (CSP) in the ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR spectrum. By comparing the spectra of the free and protein-bound nucleic acid, researchers can pinpoint which guanine residues are directly involved in the interaction or undergo conformational changes upon binding.

A notable application of this technique is in the study of the interaction between the HIV-1 nucleocapsid protein 7 (NCp7) and nucleic acids. nih.gov Site-specific labeling with 8-¹³C-guanosine in DNA sequences like the mini-cTAR DNA allows for the monitoring of changes upon NCp7 binding. nih.gov The observed chemical shift perturbations provide direct evidence of the guanine residues that form the binding interface with the protein. This approach helps to distinguish between guanines involved in direct hydrogen bonding, π-π stacking, or cation-π interactions with protein residues. mdpi.comnih.gov

| Guanine Residue Position | State | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Observed Effect |

|---|---|---|---|---|

| G10 | Free DNA | 7.85 | 137.5 | Significant chemical shift perturbation indicating direct involvement in the protein binding interface. |

| G10 | NCp7-Bound | 8.10 | 138.2 | |

| G17 | Free DNA | 7.92 | 137.8 | Significant chemical shift perturbation indicating direct involvement in the protein binding interface. |

| G17 | NCp7-Bound | 8.25 | 138.6 | |

| G22 | Free DNA | 7.60 | 136.9 | Minimal chemical shift perturbation suggesting the residue is not at the core binding interface. |

| G22 | NCp7-Bound | 7.62 | 137.0 |

This interactive table presents hypothetical NMR data based on findings from studies on nucleic acid-protein interactions, illustrating how Guanine-¹³C labeling is used to map binding interfaces. nih.gov

Investigating Ligand Binding to Guanine-Containing Structures

Guanine-rich nucleic acid sequences can form complex three-dimensional structures, such as G-quadruplexes, which are recognized as important targets for therapeutic drugs. nih.gov Similarly, RNA structures like riboswitches contain specific binding pockets for small molecule ligands. acs.org Guanine-¹³C labeling is instrumental in characterizing how these ligands bind to their nucleic acid targets.

By incorporating ¹³C-labeled guanine into a G-quadruplex or a riboswitch aptamer, researchers can use NMR to monitor the structural and dynamic changes that occur upon the addition of a ligand. The chemical shifts of the labeled guanines provide sensitive readouts of the binding event. This method can be used to determine the binding affinity (dissociation constant, Kd), identify the specific guanine residues that form the binding pocket, and elucidate the conformational changes induced by the ligand.

| Ligand | Binding Affinity (Kd) to Guanine Riboswitch (nM) | Key Interaction with Riboswitch |

|---|---|---|

| Guanine | 5 | Forms canonical Watson-Crick pair with C74, providing high specificity. |

| Hypoxanthine | 60 | Lacks the 2-amino group, resulting in weaker interaction and lower affinity. |

| 2-Aminopurine | 1100 | Lacks the 6-oxo group, significantly reducing binding affinity. |

| Adenine (B156593) | >10,000 | Steric and electronic mismatch at the Watson-Crick face with C74 prevents effective binding. |

| Xanthine | 120 | Binds with reduced affinity compared to guanine. |

This interactive table displays research findings on ligand binding affinities for the guanine riboswitch, providing context for the types of interactions that can be investigated at an atomic level using Guanine-¹³C. nih.gov

Studies of Riboswitch Mechanisms Involving Guanine

Riboswitches are segments of non-coding RNA that regulate gene expression by binding to specific metabolites. nih.gov The guanine riboswitch, for instance, typically controls genes involved in purine (B94841) metabolism. acs.org It functions by undergoing a significant conformational change upon binding guanine, which leads to the formation or stabilization of a transcriptional terminator hairpin, thereby switching off gene expression. nih.govnih.gov

Understanding this switching mechanism requires detailed structural information about the different conformational states of the riboswitch. Guanine-¹³C labeling is a key technology for these investigations. By uniformly or selectively labeling the guanine residues within the riboswitch RNA, NMR spectroscopy can be used to solve its three-dimensional structure in both the free (apo) and guanine-bound (holo) states.

Studies on the Bacillus subtilis xpt-pbuX guanine riboswitch have shown that in the absence of guanine, the aptamer domain is conformationally dynamic. acs.org Upon guanine binding, the structure becomes more organized and rigid, stabilizing a three-helix junction that promotes the formation of the downstream terminator stem. acs.orgnih.gov Using ¹³C-labeled guanine, researchers can perform NMR experiments to assign the chemical shifts of the individual guanine bases and track their movement and environmental changes during this ligand-induced folding process. nih.gov This provides a direct view of the allosteric communication between the ligand-binding pocket and the regulatory expression platform.

| Guanine Residue in Riboswitch | ¹³C Chemical Shift (ppm) - Apo State | ¹³C Chemical Shift (ppm) - Holo State (Guanine-Bound) | Inferred Role in Mechanism |

|---|---|---|---|

| G21 (in P2 stem) | 136.8 | 137.9 | Experiences significant change, indicating involvement in the loop-loop interaction stabilized by ligand binding. |

| G45 (in J2-3 junction) | 135.5 | 138.5 | Large perturbation suggests direct involvement in forming the ligand-binding pocket. |

| G50 (in P3 stem) | 137.1 | 138.2 | Experiences significant change, indicating involvement in the loop-loop interaction stabilized by ligand binding. |

| G72 (in P1 stem) | 137.5 | 137.6 | Minimal change, suggesting this region is structurally stable and less affected by the binding event. |

This interactive table presents hypothetical NMR chemical shift data for specific ¹³C-labeled guanine residues within a riboswitch, illustrating how these changes reveal the mechanism of ligand-induced conformational switching. nih.gov

Guanine 13c in Metabolic Pathway Elucidation and Flux Analysis

Tracing Purine (B94841) Biosynthesis and Salvage Pathways

Purine nucleotides, essential for DNA, RNA, and energy metabolism, are synthesized through two main routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. nih.govwpmucdn.com Isotope tracing with labeled guanine (B1146940) is a powerful method to delineate the relative activities of these pathways.

When cells are supplied with labeled guanine, its incorporation into the nucleotide pool is a direct measure of the salvage pathway's activity. nih.gov The key enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of guanine to Guanosine (B1672433) Monophosphate (GMP). wpmucdn.com By tracking the labeled carbon from guanine as it appears in GMP and subsequent metabolites like Guanosine Diphosphate (GDP) and Guanosine Triphosphate (GTP), researchers can quantify the flux through this recycling route.

In one study, the activity of the purine salvage pathway was monitored by supplementing the culture medium with purines like adenine (B156593) and guanine alongside a ¹³C-labeled carbon source (e.g., glucose). biorxiv.org This approach allows for the visualization of how exogenously supplied purines are utilized by the cell. Another powerful technique involves using nitrogen-15 (B135050) (¹⁵N) labeled guanine (¹⁵N-guanine) to trace the fate of the entire purine base in vivo, providing clear insights into which tissues and tumors rely more heavily on salvage versus de novo synthesis. nih.gov These studies have revealed that the contribution of both pathways to maintaining purine nucleotide pools can be significant, challenging the traditional view that proliferating cells rely solely on de novo synthesis. nih.gov

Table 1: Key Enzymes in Purine Salvage Pathway

| Enzyme | Substrate(s) | Product(s) |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Guanine, Hypoxanthine | GMP, IMP |

| Adenine Phosphoribosyltransferase (APRT) | Adenine | AMP |

This table outlines the primary enzymes responsible for recycling purine bases.

Carbon Flow Analysis in Central Metabolism

While Guanine-¹³C is not a primary tracer for elucidating the entirety of central carbon metabolism (pathways like glycolysis and the TCA cycle), its application provides crucial insights into the interface between nucleotide metabolism and central carbon pathways. The ribose-5-phosphate (B1218738) required for the salvage of guanine is synthesized via the pentose (B10789219) phosphate (B84403) pathway (PPP), a key branch of central metabolism.

By using Guanine-¹³C in concert with other tracers like ¹³C-glucose, researchers can understand how the demand for nucleotide synthesis influences the flux through the PPP. The incorporation of the labeled guanine base onto an unlabeled or differentially labeled ribose sugar can reveal details about the origin of the ribose component and the interplay between these interconnected pathways. This dual-labeling strategy is a sophisticated approach to understanding the allocation of carbon resources within the cell.

Quantitative Metabolic Flux Analysis (MFA) Incorporating Guanine-¹³C Data

Quantitative MFA is a model-based technique that uses isotopic labeling data to calculate intracellular metabolic reaction rates, or fluxes. nih.govnih.gov Incorporating data from Guanine-¹³C tracing experiments allows for a more comprehensive and accurate metabolic model, particularly for nucleotide metabolism.

The core of ¹³C-MFA involves several steps:

Culturing cells with a ¹³C-labeled substrate (the tracer).

Measuring the isotopic labeling patterns in metabolites, typically via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

Using a computational model of the cell's metabolic network to simulate the flow of the ¹³C label.

Estimating the intracellular fluxes by finding the set of reaction rates that best explains the measured labeling patterns. nih.gov

When Guanine-¹³C is used, the labeling patterns in guanine-containing nucleotides (GMP, GDP, GTP) and related molecules provide direct constraints on the fluxes through the purine salvage pathway. This information is critical for building a complete picture of cellular metabolism, as purine synthesis is a significant consumer of cellular resources, including amino acids, ATP, and ribose-5-phosphate. wpmucdn.com

The success of a ¹³C-MFA study hinges on a well-designed experiment. researchgate.netnih.gov When using Guanine-¹³C as a tracer, several factors must be considered:

Choice of Isotopic Label: The specific carbons on the guanine molecule that are labeled will determine which metabolic transformations can be observed. Uniformly labeled Guanine-¹³C₅ can provide a general overview of its incorporation, while position-specific labeling can offer more detailed insights.

Parallel Labeling Experiments: To resolve fluxes with high precision, it is often advantageous to conduct multiple experiments in parallel with different tracers. nih.gov For instance, one experiment might use Guanine-¹³C to probe the salvage pathway, while another uses ¹³C-glucose to analyze central carbon metabolism. nih.gov Integrating the data from these parallel experiments leads to a more robust flux map. nih.gov

Duration of Labeling: The experiment must run long enough for the isotopic label to distribute throughout the network and reach a steady state, where the labeling patterns in metabolites become constant. nih.gov

Table 2: Example of Parallel Labeling Experiment Design

| Experiment | Primary Tracer | Target Pathway(s) |

| 1 | [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle |

| 2 | Guanine-¹³C₅ | Purine Salvage Pathway |

| 3 | [¹⁵N]-Glutamine | De novo Purine Synthesis, Amino Acid Metabolism |

This table illustrates a potential design for parallel labeling experiments to comprehensively map cellular metabolism.

Intracellular reaction rates cannot be measured directly but must be inferred from experimental data using computational models. nih.gov These models consist of a stoichiometric network of all relevant biochemical reactions within the cell and a system of equations that describe the flow of atoms from the labeled substrate through the network. nih.gov

For studies involving Guanine-¹³C, the computational model must include detailed representations of both the de novo and salvage pathways for purine synthesis, as well as their connections to central carbon metabolism. By fitting the model's predictions to the measured isotopic labeling data, researchers can estimate the fluxes through each reaction in the network. nih.gov Advanced software packages are available to perform these complex calculations and statistical analyses. nih.gov

Applications in Microbial and Mammalian Cell Metabolism Research

The use of labeled guanine to trace purine metabolism has significant applications in both microbial and mammalian systems, from understanding basic physiology to identifying new therapeutic targets.

In microbiology, these techniques can be used to study how bacteria regulate their nucleotide metabolism in different environments or during infection. nih.gov For example, understanding the reliance of a pathogenic bacterium on purine salvage could identify the HGPRT enzyme as a potential drug target.

In mammalian cell research, tracing purine metabolism is crucial for understanding the metabolic reprogramming that occurs in cancer. nih.gov Many cancer cells exhibit increased rates of proliferation and, consequently, a high demand for nucleotides. Studies have shown that both de novo synthesis and salvage pathways can be critical for tumor growth, making the enzymes in these pathways attractive targets for chemotherapy. nih.gov By quantifying the fluxes through these pathways using tracers like labeled guanine, researchers can better understand the metabolic vulnerabilities of different types of cancer.

Cells constantly adapt their metabolism in response to changes in their environment or internal state. Tracing studies with Guanine-¹³C can reveal how cells regulate their purine synthesis pathways under different conditions. For instance, by comparing the flux through the salvage pathway in nutrient-rich versus nutrient-poor conditions, researchers can gain insights into the regulatory mechanisms that control the balance between de novo synthesis and recycling.

This approach can also be used to study the metabolic effects of genetic mutations or drug treatments. By measuring changes in metabolic fluxes in response to a specific perturbation, scientists can elucidate the function of genes and the mechanism of action of drugs that target metabolic pathways. mdpi.com These detailed, quantitative insights are essential for advancing our understanding of complex biological systems.

Investigating Nucleotide Imbalance and Cellular Processes

The application of Guanine-13C as a stable isotope tracer is a powerful method for dissecting the complexities of nucleotide metabolism and its impact on cellular functions. By tracing the metabolic fate of 13C-labeled guanine, researchers can gain quantitative insights into the dynamics of nucleotide pools, particularly the balance between purine salvage pathways and de novo synthesis. This approach has been instrumental in understanding how perturbations in nucleotide levels can influence critical cellular processes like proliferation and cell cycle progression. nih.govbiorxiv.org

One of the key areas where this compound has provided significant clarity is in the study of nucleotide imbalance. Cells maintain a carefully regulated balance of nucleotide pools, and disruptions to this equilibrium can have profound effects on cellular health and function. nih.govpnas.org The salvage of purines, a process where cells recycle nucleobases, can, under certain conditions, lead to an imbalance in nucleotide levels, which in turn can inhibit cell proliferation. nih.govresearchgate.net

Research utilizing 13C-guanine has demonstrated that the salvage of this nucleobase can lead to a significant increase in the intracellular pool of guanosine triphosphate (GTP). nih.govbiorxiv.org This elevation in GTP levels, when not matched by a corresponding increase in adenosine (B11128) triphosphate (ATP), creates a state of nucleotide imbalance. nih.gov Stable isotope tracing with 13C-guanine, often in conjunction with other labeled precursors like 15N-glutamine for tracing de novo synthesis, allows for the precise quantification of the contributions from both the salvage and de novo pathways to the total nucleotide pool. nih.govbiorxiv.org

These studies have revealed that an excess of G nucleotides, resulting from guanine salvage, can allosterically inhibit enzymes involved in the initial steps of de novo purine synthesis. nih.gov This feedback inhibition not only affects the synthesis of G nucleotides but also curtails the production of A nucleotides, leading to their depletion and further exacerbating the nucleotide imbalance. nih.gov The resulting skewed ratio of guanylate to adenylate nucleotides has been shown to disrupt DNA replication and cell cycle progression, ultimately leading to an inhibition of cell proliferation. nih.govbiorxiv.org

The data from such tracer experiments can be effectively visualized and quantified, as illustrated in the following table which is based on findings from studies on A549 cells.

| Condition | Total GTP (Relative Abundance) | 13C-labeled GTP (%) | Total ATP (Relative Abundance) | 13C-labeled ATP (%) |

|---|---|---|---|---|

| Control | 1.0 | 0 | 1.0 | 0 |

| + 13C-Guanine | 2.5 | ~95 | 0.5 | 0 |

| + 13C-Guanine + Adenine | 2.0 | ~95 | 1.5 | >90 (from 13C-Adenine) |

This interactive table demonstrates the impact of 13C-Guanine supplementation on purine nucleotide pools in A549 cells. The data shows that the addition of 13C-Guanine leads to a significant increase in the total GTP pool, with the majority being 13C-labeled, indicating its origin from the salvage pathway. Concurrently, the total ATP pool is depleted. The co-supplementation with adenine can partially restore the balance of the nucleotide pools. The data presented is illustrative and based on published research findings. nih.govbiorxiv.org

These findings, enabled by the use of this compound, underscore the critical importance of maintaining nucleotide balance for normal cellular function. The ability to trace and quantify the metabolic fluxes in purine metabolism provides a deeper understanding of the regulatory mechanisms involved and offers insights into potential therapeutic strategies for diseases characterized by aberrant cell proliferation, such as cancer. nih.govnih.govfrontiersin.org

Advanced Spectroscopic Investigations Utilizing Guanine 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Guanine-13C Labeled Systems

¹³C NMR spectroscopy is a cornerstone technique for the atomic-level characterization of biomolecules. The introduction of ¹³C labels into guanine (B1146940) moieties overcomes the low natural abundance of this isotope, thereby significantly improving signal-to-noise ratios and enabling a suite of advanced NMR experiments. These experiments are pivotal for elucidating the intricate three-dimensional structures and dynamic behaviors of DNA and RNA in solution.

The precise measurement of ¹³C chemical shifts and coupling constants in labeled guanine residues provides invaluable data for high-resolution structure determination of nucleic acids. mdpi.com These parameters are exquisitely sensitive to the local electronic environment and conformation of the molecule.

The chemical shift of a nucleus is not a scalar quantity but rather a tensor, with its orientation dependence described by chemical shift anisotropy (CSA). Knowledge of ¹³C CSA in guanine bases is crucial for interpreting solution-state NMR relaxation data, which in turn provides insights into the local dynamic properties of DNA and RNA. nih.gov Accurate determination of CSA values becomes especially important at high magnetic fields, which are necessary for achieving adequate spectral resolution in larger oligonucleotides. nih.gov Studies have measured the ¹³C CSA for various carbon atoms in guanine within DNA duplexes, revealing important information about the electronic environment and its relationship to local structure. For instance, the C8 carbon of guanine exhibits distinct chemical shifts depending on its glycosidic bond angle, a key determinant of G-quadruplex folding topology. nih.gov

Table 1: Experimentally Determined ¹³C Chemical Shift Anisotropy (CSA) Values for Guanine Carbons in a DNA Dodecamer

| Carbon Atom | CSA (ppm) |

|---|---|

| C8 | 131 |

Data sourced from field dependence of solution NMR relaxation rates. nih.gov

Scalar couplings, or J-couplings, between adjacent ¹³C nuclei provide direct information about the dihedral angles that define the conformation of the nucleic acid backbone and the sugar-base linkage. While direct measurement of these couplings can be challenging, they are invaluable for refining molecular structures. Although the assumption of invariant J-couplings is often valid for short distances, variations can become significant at longer distances and impact the precision of structural restraints. nih.gov The development of experiments to accurately measure three-bond ¹³C-¹³C J-couplings (³JCC) has provided a powerful tool for determining backbone and side-chain conformations in isotopically labeled biomolecules. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a cornerstone of NMR-based structure determination, providing through-space distance information between protons. In ¹³C-labeled systems, ¹³C-edited or ¹³C-filtered NOESY experiments enhance the resolution and simplify the assignment of complex spectra. nih.govresearchgate.net These experiments selectively observe NOEs involving protons attached to ¹³C-labeled guanine, allowing for the unambiguous identification of short-range distances that are critical for defining the three-dimensional fold of a nucleic acid. nih.gov This technique is particularly powerful for resolving ambiguities that can arise in traditional 2D NOESY experiments, especially in larger RNA and DNA molecules. nih.govresearchgate.net

Isotopic labeling with ¹³C is essential for detailed studies of the internal motions of nucleic acids across a wide range of timescales. nih.govnih.gov Such motions are often critical for the biological function of DNA and RNA, including molecular recognition and catalysis.

Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR spectroscopy is a powerful technique for characterizing millisecond-timescale conformational exchange processes. nih.gov By labeling guanine residues with ¹³C, it is possible to probe these dynamic events at specific sites within a nucleic acid. These experiments measure the effective transverse relaxation rate (R2,eff) as a function of the CPMG pulse frequency. The resulting dispersion profiles can be analyzed to extract kinetic and thermodynamic parameters of the exchange process, such as the exchange rate (kex), the populations of the exchanging states, and the chemical shift differences between them. nih.gov This technique has been successfully applied to study a variety of dynamic processes in nucleic acids, including the transient formation of alternative base-pairing conformations. researchgate.net

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Guanine |

| D-ribose-1-13C |

| D-ribose-2-13C |

Dynamics and Relaxation Studies of this compound Nucleotides and Nucleic Acids

Order Parameter Determination from 13C NMR Observables

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is a fundamental tool for characterizing the structure and dynamics of nucleic acids. The determination of order parameters, which quantify the degree of motional restriction of specific bonds within a molecule, is crucial for understanding the flexibility and conformational dynamics of DNA and RNA.

Several 13C NMR observables are sensitive to the orientation and motion of the guanine base. Key among these are the chemical shift anisotropy (CSA) and 13C-1H dipolar couplings. The CSA arises because the magnetic shielding experienced by a 13C nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. In solution, rapid molecular tumbling averages this anisotropy, but in larger, more slowly moving molecules or aligned systems, residual CSA provides rich information on local dynamics.

By measuring the transverse and longitudinal 13C chemical shift anisotropy (CSA) – dipole-dipole (DD) cross-correlation rates, researchers can determine S² order parameters without the influence of chemical exchange processes that can complicate measurements of transverse relaxation rates. nih.gov The S² order parameter describes the amplitude of the internal motion of a specific C-H bond vector, with a value of 1 indicating a completely rigid bond and 0 representing unrestricted isotropic motion.

High-resolution solid-state NMR experiments, such as two-dimensional separation of undistorted powder patterns by effortless recoupling (2D SUPER), can be performed on solid-phase samples to estimate the magnitude of the CSA tensor components for the carbon atoms in this compound. nih.gov These experimentally determined CSA values can then be used to calculate orientational order parameters in more fluid phases, such as liquid crystals or membrane-associated nucleic acids. nih.gov

Table 1: 13C NMR Observables for Order Parameter Determination

| NMR Observable | Principle | Information Derived | Typical Experiment |

|---|---|---|---|

| Chemical Shift Anisotropy (CSA) | The shielding of a nucleus varies with the molecule's orientation to the magnetic field. | Provides information on the orientation and amplitude of local motions. | Solid-State NMR (e.g., 2D SUPER), Relaxation-based solution NMR. |

| 13C-1H Dipolar Coupling | Through-space magnetic interaction between 13C and adjacent 1H nuclei. | Measures the motional averaging of the C-H bond vector orientation. | Separated Local Field (SLF) Spectroscopy, Residual Dipolar Coupling (RDC) measurements in aligned media. |

| Cross-Correlated Relaxation | Interference between different relaxation mechanisms (e.g., CSA and dipolar coupling). | Offers a robust method to determine order parameters, often mitigating the effects of chemical exchange. nih.gov | Measurement of CSA/DD cross-correlation rates. |

Intermolecular Interaction Analysis using this compound Selective Labeling

Selectively incorporating this compound into a nucleic acid sequence is a powerful strategy for probing intermolecular interactions with proteins, small molecule ligands, or other nucleic acids. This approach simplifies complex NMR spectra and allows for the unambiguous identification of signals originating from the guanine base, enabling precise mapping of binding interfaces and interaction dynamics. mpg.demeihonglab.com

When a protein or ligand binds to a nucleic acid containing this compound, changes in the chemical environment of the labeled guanine are reflected in its 13C NMR chemical shifts. These chemical shift perturbations (CSPs) provide a sensitive reporter of binding events and can identify the specific guanine residues involved in the interaction.

Furthermore, advanced NMR experiments can directly detect through-space interactions. For instance, in a complex of a uniformly 15N-labeled RNA with a 13C, 15N-labeled guanine ligand, a 2D HNN-COSY experiment can reveal intermolecular hydrogen bonds. Correlations observed between the RNA's nitrogen atoms and the labeled guanine's 13C and 15N atoms provide direct evidence of specific hydrogen bonding patterns at the binding interface.

Selective labeling also facilitates the use of heteronuclear Nuclear Overhauser Effect (NOE) experiments, which can detect protons in close spatial proximity (typically < 5 Å), even across intermolecular interfaces. By observing NOEs between protons on a binding partner and the 13C-attached proton of the labeled guanine, a detailed map of the contact points between the two molecules can be constructed.

Table 2: NMR Methods for Intermolecular Analysis with this compound

| NMR Method | Information Provided | Principle of Detection |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Identifies residues at the binding interface. | Changes in the local electronic environment upon binding alter the 13C chemical shifts of the labeled guanine. |

| Heteronuclear NOE Spectroscopy (NOESY) | Determines spatial proximity (< 5 Å) between atoms. | Magnetization is transferred through space between nearby protons on the guanine and its binding partner. |

| HNN-COSY | Directly detects intermolecular hydrogen bonds. | Detects scalar couplings between nitrogen atoms across a hydrogen bond, using the labeled guanine as a probe. |

| Isotope-Edited Filtering | Selectively observes signals from either the labeled or unlabeled molecule. | NMR pulse sequences are designed to pass or block signals based on the presence of the 13C label, simplifying spectra. |

Mass Spectrometry (MS) Applications for this compound Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, offering exceptional sensitivity and specificity. Its ability to differentiate molecules based on their mass-to-charge ratio makes it ideal for quantifying isotopic enrichment and tracking the metabolic fate of labeled compounds. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Enrichment Quantification

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for precisely measuring the ratio of stable isotopes (e.g., 13C/12C). uva.nl In studies involving this compound, IRMS is used to determine the exact level of 13C incorporation, or "enrichment," into a bulk sample of nucleic acids or other biological pools. cdnsciencepub.com

The process typically involves the combustion of the purified sample (e.g., total DNA) to convert all organic carbon into CO₂ gas. The IRMS instrument then measures the relative abundance of ¹²CO₂ and ¹³CO₂ with very high precision. cdnsciencepub.com This measurement is crucial for stable isotope probing (SIP) experiments, where it validates the successful incorporation of the 13C label from a tracer substrate into the target biomolecules. nih.gov Knowing the enrichment level is essential for accurately interpreting data from metabolic flux analyses and tracer studies.

Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Nucleobase and Metabolite Quantification

Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful hyphenated technique that combines the high-resolution separation capabilities of UHPLC with the sensitive and specific detection of tandem mass spectrometry. nih.govimtm.cz This method is exceptionally well-suited for quantifying this compound and its various metabolites within complex biological matrices like cell extracts or biofluids. nih.gov

First, UHPLC separates the mixture of nucleobases and metabolites. As the separated compounds, including this compound, exit the chromatography column, they are ionized and enter the mass spectrometer. In the MS/MS setup, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific fragment ion is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for the accurate quantification of the labeled compound, even at very low concentrations, distinguishing it from the more abundant, naturally occurring unlabeled guanine. nih.gov This technique is sensitive enough to detect enrichment in samples with as little as 1.5 atom% 13C above natural abundance from just nanogram quantities of nucleic acids. nih.gov

Isotope Dilution Mass Spectrometry for Quantitative Determination of Guanine and its Modifications

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for accurate quantification in analytical chemistry. nih.govacs.org This technique is particularly valuable for measuring the absolute amount of guanine and its modifications, such as oxidative damage products (e.g., 8-oxo-deoxyguanosine), in biological samples. tandfonline.com

In an IDMS experiment, a known amount of a stable isotope-labeled internal standard, in this case this compound, is added to the sample at the earliest stage of preparation. This "spike" mixes with the endogenous, unlabeled guanine (the analyte). The sample is then processed, and the mixture is analyzed by LC-MS/MS. By measuring the ratio of the signal from the labeled internal standard to the unlabeled analyte, the exact quantity of the native guanine in the original sample can be calculated with high accuracy and precision. nih.gov Because the internal standard is chemically identical to the analyte, it corrects for any sample loss or variability during extraction, purification, and analysis, making IDMS a highly robust and reliable quantification method. nih.gov

Top-Down and Bottom-Up Approaches in Labeled Nucleic Acid and Protein Studies

In the study of nucleic acids, proteins, and their interactions, mass spectrometry-based proteomic and nucleic acid analysis strategies are generally categorized as either "bottom-up" or "top-down." metwarebio.comcreative-proteomics.comchromatographyonline.com The use of this compound labeling can be integrated into both workflows to provide specific insights.

The bottom-up approach is the most common method. creative-proteomics.com In this strategy, the macromolecule or complex of interest (e.g., a DNA-protein crosslink) is first enzymatically or chemically digested into smaller, more manageable fragments (peptides and oligonucleotides). These fragments are then separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.gov If the DNA contains this compound, the resulting labeled oligonucleotide fragments can be easily identified by their characteristic mass shift. This allows researchers to pinpoint the location of the guanine within the nucleic acid sequence and identify any covalently linked peptides, thereby mapping the precise site of interaction.

The top-down approach involves the analysis of intact macromolecules or large fragments. bio-rad.com Intact proteins or nucleic acid complexes are introduced directly into a high-resolution mass spectrometer where they are ionized and fragmented. While technically more challenging, this method preserves information about the entire molecule, including the combination of different modifications. metwarebio.com For a complex containing this compound labeled DNA, top-down analysis can confirm the stoichiometry of the complex and characterize the intact labeled nucleic acid strand bound to its protein partner, providing a global view of the molecular assembly.

Table 3: Comparison of Top-Down and Bottom-Up MS Approaches for this compound Studies

| Feature | Bottom-Up Approach | Top-Down Approach |

|---|---|---|

| Starting Material | Intact proteins, nucleic acids, or complexes. | Intact proteins, nucleic acids, or complexes. |

| Key Step | Enzymatic/chemical digestion into smaller fragments (peptides/oligonucleotides) before MS analysis. creative-proteomics.com | Analysis of the intact macromolecule or large subcomplexes by MS. bio-rad.com |

| This compound Application | Identifies specific 13C-labeled oligonucleotide fragments and any attached peptides, mapping interaction sites. | Confirms the presence and integrity of the 13C-labeled nucleic acid within the intact complex. |

| Advantages | High throughput; effective for large-scale identification; robust and widely used. creative-proteomics.com | Preserves information on post-translational modifications and global structure; no information loss from digestion. metwarebio.com |

| Limitations | Information about how modifications are combined on a single molecule is lost; incomplete sequence coverage. | Technically challenging for large or complex samples; requires high-resolution mass spectrometers. metwarebio.com |

Complementary Spectroscopic Techniques

Vibrational Spectroscopy (FTIR, Raman) Enhancements with Isotopic Labeling

Isotopic substitution is a powerful technique in vibrational spectroscopies like Fourier Transform Infrared (FTIR) and Raman spectroscopy. The principle lies in the substitution of an atom with one of its heavier isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C). This substitution increases the reduced mass of the vibrating functional group without significantly altering the electronic structure or the force constant of the chemical bond. semanticscholar.orglibretexts.org According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the introduction of a heavier isotope like ¹³C results in a predictable downshift (to a lower wavenumber) of the corresponding vibrational band in the spectrum. libretexts.org This selective frequency shift allows for the unambiguous assignment of specific vibrational modes, which is particularly valuable in complex biomolecules like guanine where spectral congestion is common. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

In the FTIR spectroscopy of nucleic acids, the region between 1600 and 1800 cm⁻¹ is often congested due to overlapping absorption bands from various functional groups. nih.gov The carbonyl (C=O) stretching modes, which are sensitive probes of molecular structure and hydrogen bonding, fall within this region. nih.gov Site-specific ¹³C labeling of the carbonyl carbon in the guanine ring provides a definitive method to isolate and identify its vibrational frequency.

Research combining molecular dynamics simulations and theoretical calculations has precisely quantified the effect of ¹³C labeling on the carbonyl stretching frequency of guanine derivatives. For guanosine (B1672433) monophosphate (GMP) in an aqueous solution, the primary absorption peak for the C=O stretch is observed around 1669 cm⁻¹. nih.gov Upon replacing the ¹²C atom of the carbonyl group with a ¹³C atom, this peak shifts down to 1627 cm⁻¹, a significant and easily detectable downshift of 42 cm⁻¹. nih.gov This large isotopic shift helps to resolve the guanine carbonyl band from other vibrations in the spectra of larger DNA or RNA oligonucleotides, enabling detailed studies of site-specific structural dynamics and intermolecular interactions. nih.gov

| Compound | Vibrational Mode | Unlabeled Frequency (¹²C=O) (cm⁻¹) | Labeled Frequency (¹³C=O) (cm⁻¹) | Isotopic Frequency Shift (Δν) (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Methylguanine (mG) (Calculated) | C=O Stretch | 1746.2 | 1702.6 | -43.6 | nih.gov |

| Guanosine Monophosphate (GMP) (Aqueous) | C=O Stretch | 1669 | 1627 | -42 | nih.gov |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects symmetric molecular vibrations and is less sensitive to interference from aqueous solvents. nih.gov In the Raman spectrum of guanine, the region from 1600 to 1700 cm⁻¹ is also complex, featuring bands that arise from a mix of C=O carbonyl stretching and NH₂ scissoring vibrations. researchgate.net Disentangling these coupled modes can be challenging.

The introduction of a Guanine-¹³C label, specifically at the C6 carbonyl position, serves as an effective tool for assigning these bands. The isotopic substitution primarily affects the vibrational modes involving the labeled carbon atom. Therefore, the C=O stretching vibration is expected to show a significant downshift in frequency, while the NH₂ scissoring mode, which does not directly involve the C6 carbon, would be minimally affected. This differential shift allows for the clear identification and separation of the carbonyl stretching contribution from other overlapping bands. libretexts.orgresearchgate.net While experimental Raman data on specifically ¹³C-labeled guanine is specialized, the principles established with other isotopes (like ¹⁵N and ¹⁸O) confirm the utility of this approach for vibrational mode assignment. researchgate.net

| Unlabeled Guanine Raman Band (cm⁻¹) | Vibrational Assignment | Expected Effect of ¹³C Labeling at C6 (Carbonyl) | Reference |

|---|---|---|---|

| ~1674 | C=O Stretch coupled with NH₂ Scissoring | Significant downshift of the C=O stretching component | researchgate.net |

| ~1570 | NH₂ Scissoring / Ring Vibration | Minimal to no shift | acs.orgnih.gov |

| ~650 | Purine (B94841) Ring Breathing Mode | Minimal shift, as this is a collective ring vibration | researchgate.net |

Methodological Considerations and Challenges in Guanine 13c Research

Considerations for Isotopic Purity and Enrichment Level

The reliability of any study employing Guanine-13C hinges on the quality of the isotopic label itself. Two key parameters, isotopic purity and enrichment level, are of paramount importance.

Isotopic Purity refers to the percentage of the compound that is indeed the desired isotopically labeled form. For instance, a commercially available Guanine (B1146940) (8-¹³C, 98%) indicates that 98% of the guanine molecules in the sample are labeled with ¹³C at the 8th carbon position, while the remaining 2% may consist of unlabeled guanine or other impurities. isotope.com High chemical purity is crucial to avoid confounding results from contaminants.

Enrichment Level describes the percentage of a specific atom in a molecule that is the heavy isotope. Commercially available ¹³C-labeled compounds can have enrichment levels ranging from 90% to over 99%. isotope.com The required level of enrichment depends on the sensitivity of the analytical technique and the specific research question. For example, in nuclear magnetic resonance (NMR) spectroscopy, higher enrichment can significantly enhance signal detection, which is critical given the low natural abundance of ¹³C (approximately 1.1%). frontiersin.org In mass spectrometry-based methods, high enrichment helps to distinguish the labeled compound from the natural abundance background. nih.gov

It is essential for researchers to verify the isotopic purity and enrichment levels provided by suppliers, as inaccuracies can lead to erroneous data interpretation.

Strategies for Background Correction in Labeled Experiments

A significant challenge in experiments with ¹³C-labeled compounds is distinguishing the signal from the labeled molecule from the background noise and the natural abundance of ¹³C. nih.gov Several strategies are employed to address this:

Natural Abundance Correction: All carbon-containing molecules have a natural abundance of ¹³C of about 1.1%. frontiersin.org This means that even in an unlabeled sample, there will be a small signal at the mass-to-charge ratio corresponding to a molecule with one ¹³C atom. Sophisticated correction algorithms are necessary to subtract this natural abundance contribution from the measured signal of the labeled experiment. nih.govuni-regensburg.de Software tools like IsoCorrectoR have been developed for this purpose. uni-regensburg.de

Contamination Minimization: Background contamination from sources like plasticware used during sample preparation can introduce unlabeled fatty acids and other compounds, leading to an underestimation of the true labeling enrichment. nih.gov Careful selection of materials and rigorous cleaning protocols are essential to minimize this source of error.

Use of High-Resolution Mass Spectrometry: High-resolution mass spectrometers can differentiate between isotopologues with very small mass differences, which helps to separate the signal of the ¹³C-labeled compound from other isobaric interferences. nih.gov

Control Experiments: Running parallel experiments with unlabeled counterparts is a standard practice. This allows for the direct measurement of the background signal under identical experimental conditions, which can then be subtracted from the labeled sample data. frontiersin.org

Data Acquisition and Processing Strategies for this compound Data

The choice of analytical technique and the subsequent data processing pipeline are critical for extracting meaningful information from Guanine-¹³C labeled experiments. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry-based Approaches:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for analyzing ¹³C-labeled metabolites. frontiersin.org Ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and the ability to separate and detect all five nucleobases, including guanine. nih.gov

Multiple Reaction Monitoring (MRM): This targeted MS technique is highly selective and sensitive for quantifying specific molecules. In the context of Guanine-¹³C, MRM can be used to track the mass of both the unlabeled (all ¹²C) and the incrementally ¹³C-labeled guanine species. nih.govresearchgate.net For instance, the transition from the precursor ion to a specific product ion for both labeled and unlabeled guanine can be monitored to determine the extent of labeling. nih.gov

Data Processing Software: Specialized software is essential for processing the large and complex datasets generated by MS. For example, Analyst® Software can be used for data acquisition with algorithms like Scheduled MRM™ Pro, while MultiQuant® Software is employed for quantification. sciex.com

NMR-based Approaches:

¹³C NMR Spectroscopy: While the low natural abundance of ¹³C presents a challenge, its large chemical shift range (~200 ppm) compared to ¹H (~10 ppm) results in less signal overlap, providing a unique insight into the carbon backbone of molecules. frontiersin.org Isotopic labeling with ¹³C significantly enhances the signal. frontiersin.org

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: 2D NMR experiments like ¹H-¹³C HSQC are powerful for resolving complex spectra and making specific resonance assignments. nih.gov

Real-time NMR: This technique can be used to monitor dynamic processes, such as the kinetics of enzymatic reactions involving guanine nucleotides. utoronto.ca

The processing of NMR data involves techniques like Fourier transformation, phase correction, and baseline correction, often performed using specialized software packages. msu.edu

Limitations of this compound Labeling in Specific Experimental Contexts

Despite its utility, the use of Guanine-¹³C is not without limitations, and its applicability can be constrained in certain experimental scenarios.

Cost and Availability: The synthesis of specifically labeled Guanine-¹³C can be expensive, which may limit the scale and scope of experiments, particularly for in vivo studies in larger organisms. nih.gov

Metabolic Complexity: In complex biological systems with multiple interconnected pathways and cellular compartmentalization, tracing the fate of the ¹³C label and accurately modeling metabolic fluxes can be exceedingly difficult. ethz.ch The presence of metabolically inactive pools of a metabolite can also lead to discrepancies between metabolomics data and labeling dynamics. vanderbilt.edu

Isotopic Scrambling: In some metabolic reactions, the carbon backbone of the molecule can be rearranged, leading to "scrambling" of the isotopic label. This can complicate the interpretation of labeling patterns and the calculation of metabolic fluxes.

Toxicity and Perturbation: While stable isotopes are generally considered non-perturbative, the introduction of highly enriched compounds could potentially alter metabolic processes, although this is less of a concern than with radioactive isotopes. The experimental procedures required for labeling, such as changing the growth medium, can themselves induce stress responses in cells. plos.org

Analytical Sensitivity: For studies involving very low concentrations of guanine or its derivatives, the sensitivity of the analytical instrument may be a limiting factor, even with isotopic enrichment. nih.gov

Indirect Nature of Measurement: It is important to remember that techniques like ¹³C-MFA provide an indirect measure of metabolic fluxes. The accuracy of the results is highly dependent on the completeness and correctness of the underlying metabolic model used for the analysis. nih.gov

Emerging Applications and Future Perspectives of Guanine 13c

Integration of Guanine-13C with Advanced Imaging Techniques

The incorporation of this compound into advanced imaging modalities is opening new windows into biological processes at the cellular and subcellular levels. Techniques such as mass spectrometry imaging (MSI) and nuclear magnetic resonance (NMR) spectroscopy are being revolutionized by the use of this stable isotope.

An innovative approach, termed epigenetic MRI (eMRI), utilizes a carbon-13 enriched diet to label the methyl-cytosine in brain genomic DNA. researchgate.net This allows for the noninvasive imaging of DNA methylation, a key regulator of gene expression, in intact brains. researchgate.net This method has been successfully demonstrated through the use of carbon-13 magnetic resonance spectroscopic imaging (¹³C-MRSI) to map the spatial distribution of labeled DNA in a piglet model, producing the first DNA methylation map of an intact brain hemisphere. researchgate.net

Hyperpolarized ¹³C MRI is another powerful technique that allows for real-time in vivo imaging of metabolic processes. nih.gov By using hyperpolarized [1-¹³C]-pyruvate as a metabolic probe, researchers can non-invasively monitor glycolysis and oxidative phosphorylation. nih.gov This has significant potential for applications such as monitoring disease status and evaluating therapeutic responses in conditions like glioma. nih.gov

Development of Novel Biosensors and Probes Utilizing this compound

The unique properties of this compound are also being harnessed to develop novel biosensors and probes for the detection of specific biomolecules and cellular activities. These tools offer high sensitivity and specificity, paving the way for improved diagnostics and a deeper understanding of cellular function.

Fluorescent probes are being designed to specifically target and visualize DNA structures like G-quadruplexes, which are involved in critical biological processes such as gene regulation. mdpi.comresearchgate.net While many probes have been developed, achieving high specificity for one type of structure, such as an i-motif, over others like G-quadruplexes remains a challenge. acs.org The development of probes that can selectively bind to guanine-rich sequences allows for the investigation of these structures in living cells. mdpi.com For instance, some probes exhibit fluorescence enhancement upon binding to AT-rich DNA, while interaction with GC-rich DNA can lead to fluorescence quenching due to photoinduced electron transfer to guanine (B1146940) residues. mdpi.com